An In-depth Technical Guide to 2,6-diiodo-7H-purine: Structure, Synthesis, and Medicinal Chemistry Applications
An In-depth Technical Guide to 2,6-diiodo-7H-purine: Structure, Synthesis, and Medicinal Chemistry Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,6-diiodo-7H-purine, a halogenated purine derivative of significant interest in medicinal chemistry and drug development. While less explored than its chlorinated analog, the unique reactivity of the carbon-iodine bonds presents distinct opportunities for the synthesis of novel bioactive molecules. This document will delve into the chemical structure, IUPAC nomenclature, historical and theoretical synthetic pathways, and the anticipated reactivity of 2,6-diiodo-7H-purine. A significant portion of this guide is dedicated to its potential applications as a versatile building block in the synthesis of targeted therapeutics, particularly kinase inhibitors, drawing comparisons with the well-documented chemistry of 2,6-dichloropurine.
Introduction to Halogenated Purines in Drug Discovery
Halogenated purines are a cornerstone in the synthesis of a vast array of biologically active compounds. The introduction of halogen atoms at the C2 and C6 positions of the purine scaffold dramatically influences the molecule's electronic properties and reactivity, rendering these positions susceptible to nucleophilic substitution. This reactivity is the foundation of their utility as versatile intermediates in the construction of complex molecular architectures. Among the dihalogenated purines, 2,6-dichloropurine has been extensively utilized as a precursor for a multitude of therapeutic agents. Its diiodo counterpart, 2,6-diiodo-7H-purine, while less common, offers the potential for enhanced reactivity, enabling milder reaction conditions and novel synthetic transformations. This guide aims to consolidate the available information on 2,6-diiodo-7H-purine and to provide a forward-looking perspective on its application in modern drug discovery.
Chemical Structure and Nomenclature
The fundamental structure of 2,6-diiodo-7H-purine consists of a purine core, which is a fused bicyclic heteroaromatic system comprising a pyrimidine ring and an imidazole ring. In this specific derivative, iodine atoms are substituted at the 2nd and 6th positions of the purine ring.
The IUPAC name for this compound is 2,6-diiodo-7H-purine .[1] The "-7H-" designation indicates that the hydrogen atom on the imidazole ring is located at the 7th position, which is one of the common tautomeric forms of purines.[2]
Chemical and Physical Properties
Detailed experimental data on the physical properties of 2,6-diiodo-7H-purine are scarce in publicly available literature. However, some fundamental properties can be sourced from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 98027-95-3 | [1] |
| Molecular Formula | C₅H₂I₂N₄ | [1] |
| Molecular Weight | 371.91 g/mol | [1] |
| SMILES Code | IC1=C2NC=NC2=NC(I)=N1 | [1] |
| Storage | Sealed in dry, 2-8°C | [1] |
For comparison, the properties of the more common 2,6-dichloropurine are well-documented:
| Property | Value |
| CAS Number | 5451-40-1 |
| Molecular Formula | C₅H₂Cl₂N₄ |
| Molecular Weight | 189.00 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | 180 °C (decomposes) |
The significant difference in molecular weight is due to the much larger atomic mass of iodine compared to chlorine. It is anticipated that 2,6-diiodo-7H-purine would also be a solid at room temperature, likely with a higher melting point than its dichloro-analog due to stronger intermolecular forces.
Structural Visualization
// Atom nodes N1 [label="N"]; C2 [label="C"]; N3 [label="N"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N7 [label="N"]; C8 [label="C"]; N9 [label="N"]; I_C2 [label="I"]; I_C6 [label="I"]; H_N7 [label="H"]; H_C8 [label="H"];
// Position nodes for layout C6 -- N1 [len=1.5]; N1 -- C2 [len=1.5]; C2 -- N3 [len=1.5]; N3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- C6 [len=1.5]; C4 -- N9 [len=1.5]; N9 -- C8 [len=1.5]; C8 -- N7 [len=1.5]; N7 -- C5 [len=1.5]; C2 -- I_C2 [len=1.5]; C6 -- I_C6 [len=1.5]; N7 -- H_N7 [len=1.0]; C8 -- H_C8 [len=1.0];
// Double bonds edge [style=double]; N1 -- C6; C2 -- N3; C4 -- C5; C8 -- N9; }
Caption: General synthesis of 2,6-dihalopurines from xanthine.
A more detailed, though not experimentally verified for the diiodo- derivative, protocol based on the synthesis of 2,6-dichloropurine from 2-amino-6-chloropurine is as follows:[3]
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Diazotization: 2-Amino-6-chloropurine is treated with a diazotizing agent, such as sodium nitrite, in the presence of a strong acid.
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Halogenation: The resulting diazonium salt is then subjected to a Sandmeyer-type reaction with an iodide source to introduce the iodine at the C2 position.
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Second Halogenation (if starting from a different precursor): If starting from a dihydroxypurine (xanthine), both hydroxyl groups would be replaced by iodine atoms, likely using a reagent like phosphorus triiodide or a similar iodinating agent under reflux.
It is crucial to note that the direct iodination of purines can be challenging, and specific reaction conditions would need to be optimized.
Spectroscopic Properties (Predicted)
¹H NMR Spectroscopy
The ¹H NMR spectrum of 2,6-diiodo-7H-purine is expected to be relatively simple. The main signals would arise from the proton at the C8 position and the proton on the N7 nitrogen. The chemical shift of the C8-H proton would likely appear in the aromatic region, downfield from the typical benzene protons due to the electron-withdrawing nature of the purine ring system. The N7-H proton signal would be broad and its chemical shift would be highly dependent on the solvent and concentration.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will show five distinct signals corresponding to the five carbon atoms of the purine ring. The carbons attached to the iodine atoms (C2 and C6) are expected to show a significant upfield shift compared to their non-halogenated counterparts due to the "heavy atom effect" of iodine. This is a characteristic feature of iodo-substituted aromatic compounds. The chemical shifts of the other carbons (C4, C5, and C8) would also be influenced by the presence of the iodine atoms.
Mass Spectrometry
The mass spectrum of 2,6-diiodo-7H-purine would be characterized by a prominent molecular ion peak (M⁺) at m/z 371.91. The isotopic pattern would be simple as iodine is monoisotopic (¹²⁷I). Fragmentation patterns would likely involve the loss of iodine atoms and potentially the cleavage of the purine ring system.
Reactivity and Synthetic Applications
The synthetic utility of 2,6-diiodo-7H-purine lies in the high reactivity of the carbon-iodine bonds towards nucleophilic substitution and metal-catalyzed cross-coupling reactions. The C-I bond is weaker and more polarizable than the C-Cl bond, making 2,6-diiodo-7H-purine a more reactive substrate than 2,6-dichloropurine. This enhanced reactivity can allow for milder reaction conditions and may enable transformations that are difficult to achieve with the dichloro-analog.
Nucleophilic Aromatic Substitution (SNAAr)
The C2 and C6 positions of the purine ring are electron-deficient and are thus activated for nucleophilic aromatic substitution. A wide range of nucleophiles, including amines, alcohols, and thiols, can displace the iodide ions. The greater reactivity of the C-I bond allows for these reactions to proceed under milder conditions, often at lower temperatures and with weaker bases, as compared to the corresponding reactions with 2,6-dichloropurine.
Caption: Nucleophilic substitution on 2,6-diiodo-7H-purine.
Metal-Catalyzed Cross-Coupling Reactions
The C-I bonds of 2,6-diiodo-7H-purine are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, Sonogashira, and Buchwald-Hartwig amination reactions. These reactions allow for the formation of carbon-carbon and carbon-nitrogen bonds, providing access to a diverse range of substituted purine derivatives. The higher reactivity of the C-I bond in oxidative addition to palladium(0) complexes often translates to higher yields and faster reaction times compared to C-Cl bonds.
Application in the Synthesis of Kinase Inhibitors
A significant application of dihalogenated purines is in the synthesis of kinase inhibitors. Many kinase inhibitors feature a substituted purine scaffold that mimics the adenine core of ATP, allowing them to bind to the ATP-binding site of kinases. The ability to selectively introduce different substituents at the C2 and C6 positions of the purine ring is crucial for tuning the potency and selectivity of these inhibitors.
The enhanced reactivity of 2,6-diiodo-7H-purine makes it an attractive starting material for the rapid generation of libraries of potential kinase inhibitors. For instance, sequential cross-coupling reactions can be employed to introduce different aryl or alkyl groups at the C2 and C6 positions, leading to a wide range of molecular diversity.
Comparative Analysis: 2,6-Diiodopurine vs. 2,6-Dichloropurine
| Feature | 2,6-Diiodopurine | 2,6-Dichloropurine |
| Reactivity | Higher | Lower |
| Bond Strength (C-X) | Weaker | Stronger |
| Leaving Group Ability | Better | Poorer |
| Reaction Conditions | Milder | Harsher |
| Cost & Availability | Generally higher cost, less common | Lower cost, widely available |
| Synthetic Utility | Excellent for cross-coupling and substitutions under mild conditions | Good for a wide range of substitutions, often requiring more forcing conditions |
The choice between using 2,6-diiodopurine and 2,6-dichloropurine in a synthetic campaign will depend on the specific requirements of the reaction, the desired reactivity, and economic considerations. The diiodo-derivative offers advantages in terms of reactivity and milder conditions, which can be crucial for sensitive substrates.
Conclusion and Future Outlook
2,6-diiodo-7H-purine, while not as extensively studied as its chlorinated counterpart, represents a valuable and highly reactive building block for organic synthesis and medicinal chemistry. Its enhanced reactivity towards nucleophilic substitution and metal-catalyzed cross-coupling reactions opens up avenues for the efficient synthesis of complex purine derivatives under mild conditions. The development of robust and scalable synthetic routes to 2,6-diiodo-7H-purine would undoubtedly accelerate its adoption in drug discovery programs, particularly in the quest for novel kinase inhibitors and other targeted therapeutics. Further research into the experimental characterization of its physical and spectral properties is warranted to fully unlock the potential of this versatile molecule.
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